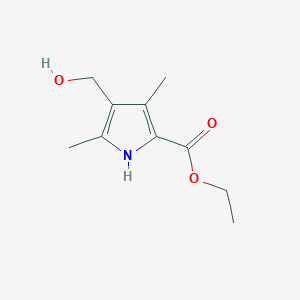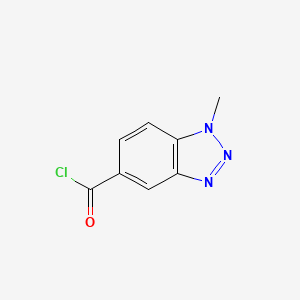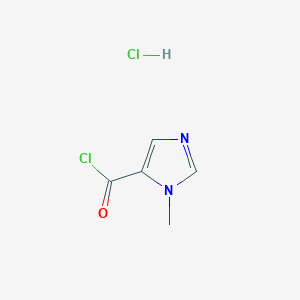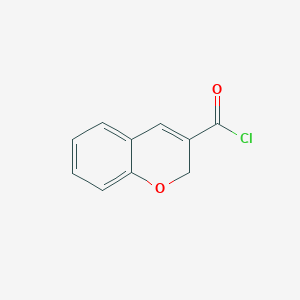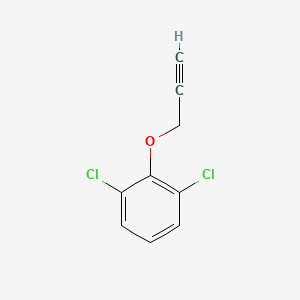
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene is an organic compound with the molecular formula C9H6Cl2O. It consists of a benzene ring substituted with two chlorine atoms and a prop-2-yn-1-yloxy group. This compound is used in various industrial applications, including the production of resins, plastics, and rubber .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene can be synthesized through the reaction of 1,3-dichloro-2-hydroxybenzene with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The general reaction scheme is as follows:
1,3-Dichloro-2-hydroxybenzene+Propargyl bromideK2CO3,DMFthis compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The prop-2-yn-1-yloxy group can be oxidized to form corresponding carbonyl compounds.
Reduction Reactions: The compound can undergo reduction reactions to form corresponding alkanes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are common methods.
Major Products Formed
Substitution Reactions: Products include substituted benzene derivatives.
Oxidation Reactions: Products include carbonyl compounds such as aldehydes or ketones.
Reduction Reactions: Products include alkanes or alcohols depending on the reaction conditions.
Applications De Recherche Scientifique
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mécanisme D'action
The mechanism of action of 1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene involves its interaction with molecular targets such as enzymes and receptors. The prop-2-yn-1-yloxy group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of enzymatic activity. The chlorine atoms can also participate in halogen bonding, influencing the compound’s binding affinity and specificity .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Dichloro-2-hydroxybenzene: Lacks the prop-2-yn-1-yloxy group, making it less reactive in certain substitution reactions.
1,3-Dichloro-2-methoxybenzene: Contains a methoxy group instead of the prop-2-yn-1-yloxy group, leading to different chemical reactivity and applications.
1,3-Dichloro-2-(prop-2-yn-1-yloxy)benzene derivatives: Various derivatives with different substituents on the benzene ring or the prop-2-yn-1-yloxy group, leading to diverse chemical and biological properties.
Uniqueness
This compound is unique due to the presence of both chlorine atoms and the prop-2-yn-1-yloxy group, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile compound in synthetic chemistry and industrial applications .
Propriétés
IUPAC Name |
1,3-dichloro-2-prop-2-ynoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Cl2O/c1-2-6-12-9-7(10)4-3-5-8(9)11/h1,3-5H,6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCGOBPUSIBTNRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOC1=C(C=CC=C1Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Cl2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10380284 |
Source


|
| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3598-66-1 |
Source


|
| Record name | 1,3-Dichloro-2-[(prop-2-yn-1-yl)oxy]benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10380284 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
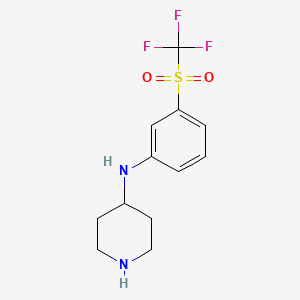

![[4-(1H-Imidazol-1-yl)phenyl]methanol](/img/structure/B1305951.png)
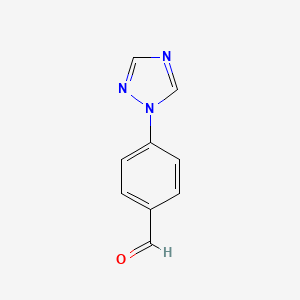
![[4-(4-Methylpiperazin-1-yl)phenyl]methanol](/img/structure/B1305954.png)




